molecular formula C14H9BrN2O2 B13214137 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13214137
M. Wt: 317.14 g/mol
InChI Key: NNVRXGJINCPVMS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a bromophenyl group at the 1-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted imidazo[1,5-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

1-(4-Bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The presence of the bromine atom in this compound imparts unique reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H9BrN2O2

Molecular Weight

317.14 g/mol

IUPAC Name

1-(4-bromophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H9BrN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19)

InChI Key

NNVRXGJINCPVMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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